molecular formula C8H8FNO3 B1448889 (R)-1-(3-Fluoro-4-nitrophenyl)ethanol CAS No. 1956436-11-5

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol

Cat. No.: B1448889
CAS No.: 1956436-11-5
M. Wt: 185.15 g/mol
InChI Key: BBJICPBIVRCRDH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Fluoro-4-nitrophenyl)ethanol is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-4-nitrophenyl)ethanol typically involves the reduction of a precursor compound, such as 3-fluoro-4-nitroacetophenone. The reduction can be achieved using various reducing agents, including sodium borohydride or lithium aluminum hydride, under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluoro-4-nitrophenyl)ethanol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, to achieve the reduction.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoro-4-nitrophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and a palladium catalyst, or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-nitroacetophenone.

    Reduction: Formation of ®-1-(3-Fluoro-4-aminophenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanol derivatives.

Scientific Research Applications

®-1-(3-Fluoro-4-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-4-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Chloro-4-nitrophenyl)ethanol
  • ®-1-(3-Bromo-4-nitrophenyl)ethanol
  • ®-1-(3-Methyl-4-nitrophenyl)ethanol

Uniqueness

®-1-(3-Fluoro-4-nitrophenyl)ethanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(3-fluoro-4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJICPBIVRCRDH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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